Lipophilicity (XLogP) Differentiation from N,N-Diethylpiperazine Core
The introduction of a methanol group at the 2-position significantly reduces lipophilicity compared to the unsubstituted 1,4-diethylpiperazine core. The target compound exhibits a calculated XLogP of 0.2 [1], while 1,4-diethylpiperazine has a reported LogP of 0.52 . This shift toward increased polarity can influence solubility in aqueous and organic phases, affecting extraction efficiency and chromatographic behavior.
| Evidence Dimension | Lipophilicity (XLogP/LogP) |
|---|---|
| Target Compound Data | XLogP = 0.2 |
| Comparator Or Baseline | 1,4-Diethylpiperazine: LogP = 0.52 |
| Quantified Difference | Δ = -0.32 (Target is more polar) |
| Conditions | Calculated physicochemical property values |
Why This Matters
Increased polarity may require adjustments in synthetic work-up or purification protocols compared to less polar piperazine analogs.
- [1] 2-Piperazinemethanol,1,4-diethyl- (90796-58-0) Calculated Properties. Basechem. Accessed 2026-04-18. View Source
